RGDV

描述

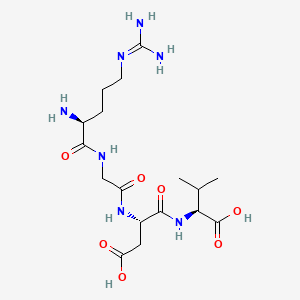

The exact mass of the compound Arginyl-glycyl-aspartyl-valine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)/t9-,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNRBNZIOBQHHK-KWBADKCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239528 | |

| Record name | Arginyl-glycyl-aspartyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93674-99-8 | |

| Record name | Arginyl-glycyl-aspartyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-glycyl-aspartyl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Arginyl-glycyl-aspartyl-valine (RGDV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arginyl-glycyl-aspartyl-valine (RGDV) is a member of the RGD family of peptides, which are well-established as recognition motifs for a variety of integrin receptors. This technical guide provides a comprehensive overview of the basic properties, biological functions, and relevant experimental methodologies associated with this compound. The document is intended to serve as a resource for researchers in the fields of cell biology, pharmacology, and materials science who are interested in utilizing this compound for in vitro and in vivo applications. We will delve into its physicochemical characteristics, its role in mediating cell adhesion and signaling, and provide detailed protocols for its synthesis and biological evaluation.

Core Properties of this compound

The fundamental characteristics of the this compound peptide are summarized in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Reference |

| Sequence | Arg-Gly-Asp-Val | [1][2] |

| Molecular Formula | C₁₇H₃₁N₇O₇ | [1][2] |

| Molecular Weight | 445.47 g/mol | [1] |

| Purity | Typically >95% by HPLC | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | Lyophilized white powder | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily mediated through its interaction with integrins, a family of transmembrane heterodimeric receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions.

Integrin Binding and Specificity

The RGD sequence is a principal recognition motif for a subset of integrins. The valine residue in the this compound sequence can influence its binding affinity and specificity for different integrin subtypes. The primary integrins that recognize the RGD motif include αvβ3, αvβ5, α5β1, and αIIbβ3. This interaction is crucial for various physiological and pathological processes, including cell adhesion, migration, proliferation, and platelet aggregation.

Inhibition of Platelet Aggregation

One of the most well-documented biological activities of this compound is its ability to inhibit platelet aggregation. The integrin αIIbβ3, also known as glycoprotein IIb/IIIa, is highly expressed on the surface of platelets. Upon platelet activation, αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, leading to the formation of platelet aggregates and thrombus formation. This compound acts as a competitive antagonist of fibrinogen binding to αIIbβ3, thereby preventing platelet aggregation. In vivo studies using a baboon model have demonstrated that this compound selectively inhibits platelet-dependent thrombus formation in a dose-dependent manner.[3]

Signaling Pathways

The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate various cellular functions. This process, known as outside-in signaling, involves the recruitment and activation of a complex network of kinases and adaptor proteins at focal adhesion sites.

Focal Adhesion Kinase (FAK) and Src Kinase Activation

A key early event in integrin-mediated signaling is the clustering of integrins and the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397. This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK leads to the full activation of FAK through further phosphorylation by Src. The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which serve as scaffolds for the assembly of larger signaling complexes.

Rho GTPase Signaling

The FAK-Src complex plays a crucial role in activating the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These molecular switches are master regulators of the actin cytoskeleton and are essential for controlling cell shape, adhesion, and migration. Activation of Rho GTPases by integrin signaling leads to the formation of stress fibers, lamellipodia, and filopodia, which are critical for cell motility.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Integrin-mediated signaling also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). The activation of the MAPK pathway is often initiated by the FAK-Src complex through the recruitment of adaptor proteins like Grb2 and the activation of the Ras-Raf-MEK-ERK cascade. This pathway is a key regulator of gene expression and controls cellular processes such as proliferation, differentiation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the this compound tetrapeptide using Fmoc-based solid-phase chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the activation mixture to the deprotected resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.

Cell Adhesion Assay

Objective: To quantify the ability of this compound to mediate cell adhesion.

Materials:

-

96-well tissue culture plates

-

This compound peptide solution

-

Bovine Serum Albumin (BSA) solution (as a blocking agent)

-

Cell line of interest (e.g., HeLa cells, which express αv integrins)

-

Cell culture medium

-

Calcein AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with varying concentrations of this compound peptide overnight at 4°C. As a negative control, coat wells with BSA.

-

Blocking: Wash the wells with Phosphate Buffered Saline (PBS) and block any non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells into the coated wells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: a. Add a solution of Calcein AM to each well and incubate for 30 minutes at 37°C. b. Measure the fluorescence intensity using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

This compound peptide solution at various concentrations

-

Platelet agonist (e.g., Adenosine diphosphate (ADP) or Thrombin)

-

Aggregometer

Procedure:

-

PRP Preparation: Obtain fresh whole blood anticoagulated with sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

-

Inhibition Assay: a. Add a sample of PRP to a cuvette with a stir bar. b. Add the desired concentration of this compound peptide and incubate for a few minutes. c. Add the platelet agonist (e.g., ADP) to induce aggregation. d. Record the change in light transmittance over time using the aggregometer.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to a control without the peptide. Determine the IC50 value of this compound.

Conclusion

Arginyl-glycyl-aspartyl-valine is a versatile tetrapeptide with significant potential in various research and therapeutic applications. Its ability to specifically interact with integrins and modulate cellular behavior, particularly its potent anti-platelet aggregation activity, makes it a valuable tool for studying cell adhesion, signaling, and for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this compound in their specific experimental systems. Further investigation into the precise binding kinetics of this compound with different integrin subtypes and a more detailed elucidation of its downstream signaling pathways will undoubtedly open new avenues for its application in medicine and biotechnology.

References

- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

RGDV Peptide: A Technical Guide to Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp-Val (RGDV) peptide is a member of the extensive RGD family of peptides, which are crucial players in cell-extracellular matrix (ECM) interactions. This guide provides an in-depth analysis of the this compound sequence, its structural characteristics, its interaction with integrin receptors, and the downstream signaling events that these interactions trigger. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, angiogenesis, and thrombosis.

This compound Peptide: Core Sequence and Structure

The this compound peptide is a tetrapeptide with the sequence Arginine-Glycine-Aspartic Acid-Valine. The defining feature of this and other RGD peptides is the RGD motif, which serves as a primary recognition site for a significant portion of the integrin family of cell surface receptors.[1] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell adhesion, migration, proliferation, and survival.[1]

The linear this compound peptide is a relatively flexible molecule. Its conformation in solution is not fixed and can be influenced by the local environment. The biological activity of RGD peptides is highly dependent on the presentation and conformation of the RGD motif, which is influenced by the flanking amino acid residues.[1] While linear peptides like this compound are active, cyclization is a common strategy to enhance binding affinity and selectivity for specific integrin subtypes.[1] Molecular dynamics simulations and NMR spectroscopy are powerful tools used to study the conformational dynamics of RGD peptides and their interactions with integrins.[2][3][4][5][6][7]

Chemical and Physical Properties of this compound:

| Property | Value |

| Sequence | Arg-Gly-Asp-Val |

| Molecular Formula | C17H31N7O7 |

| Molecular Weight | 445.47 g/mol |

| CAS Number | 93674-99-8 |

Integrin Binding Affinity and Specificity

The this compound peptide, through its RGD motif, binds to several integrin subtypes, with varying affinities. This interaction is fundamental to the peptide's biological activity, including its ability to inhibit platelet aggregation and cell adhesion. The affinity of RGD peptides for different integrins is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.

While specific IC50 values for the this compound tetrapeptide are not extensively reported in a comparative manner, the following table presents representative IC50 values for closely related linear RGD peptides against various integrin subtypes. This data provides a valuable reference for the expected binding profile of this compound.

Table 1: Representative IC50 Values of Linear RGD Peptides for Various Integrin Subtypes [8]

| Integrin Subtype | Ligand | IC50 (nM) |

| αvβ3 | GRGDSPK | 12.2 |

| RGD | 89 | |

| αvβ5 | GRGDS | 167 |

| RGD | 580 | |

| α5β1 | GRGDSP | 34 |

| RGDS | 335 | |

| αvβ6 | GRGDS | >10,000 |

| αvβ8 | GRGDS | >10,000 |

| αIIbβ3 | GRGDS | >10,000 |

Note: This table is a summary of data for various linear RGD peptides and serves as a general guide. The binding affinity of this compound may vary.

This compound-Integrin Signaling Pathway

The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate cellular processes such as adhesion, migration, and survival. A key initial event is the clustering of integrins, which leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[9][10][11][12]

The general sequence of events in the this compound-integrin signaling pathway is as follows:

-

Ligand Binding and Integrin Clustering: this compound binds to the extracellular domain of integrins, inducing a conformational change and promoting the clustering of integrin receptors on the cell surface.

-

FAK Autophosphorylation: The clustering of integrins brings FAK molecules into close proximity, leading to their autophosphorylation on tyrosine residue 397 (Y397).[10]

-

Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src kinase.[10] This interaction leads to the activation of Src.

-

FAK-Src Complex Formation and Downstream Signaling: The activated FAK-Src complex phosphorylates a multitude of downstream substrates, including paxillin and p130Cas.[9] This phosphorylation cascade triggers various signaling pathways, including the RAS-ERK pathway, which ultimately influences gene expression and cellular behavior.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound peptides with integrins.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity of this compound to specific integrin subtypes.

Materials:

-

96-well ELISA plates

-

Purified recombinant human integrins (e.g., αvβ3, αvβ5)

-

Extracellular matrix proteins (e.g., vitronectin, fibronectin)

-

This compound peptide and other competitor peptides

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., 0.05% Tween 20 in PBS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in coating buffer) overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Competition Reaction: Add a constant concentration of the purified integrin receptor to each well, along with varying concentrations of the this compound peptide (or other competitor peptides). Incubate for 2-3 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated secondary antibody that recognizes the integrin. Incubate for 1 hour at room temperature.

-

Signal Amplification: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add the HRP substrate. Allow the color to develop.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix proteins (e.g., fibronectin, vitronectin)

-

Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)

-

This compound peptide and control peptides

-

Serum-free cell culture medium

-

Crystal violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) for 1-2 hours at 37°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of the this compound peptide or a control peptide for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with crystal violet solution for 10-15 minutes.

-

Solubilization: Wash the wells with water to remove excess stain and then solubilize the bound dye with a solubilization buffer.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to determine the concentration at which this compound inhibits cell adhesion.

Conclusion

The this compound peptide is a valuable tool for studying integrin-mediated cellular processes. Its ability to selectively interact with certain integrin subtypes makes it a lead candidate for the development of targeted therapeutics. This guide has provided a comprehensive overview of the this compound peptide, from its fundamental sequence and structure to its complex role in cell signaling. The detailed experimental protocols and data presented herein should serve as a practical resource for researchers and developers in the ongoing exploration of RGD-based technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent Effect on the Structure and Properties of RGD Peptide (1FUV) at Body Temperature (310 K) Using Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Core Mechanism of Arginyl-glycyl-aspartyl-valine (RGDV) Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arginyl-glycyl-aspartic acid (RGD) sequence is a ubiquitous and fundamentally important peptide motif that governs a vast array of cell-matrix interactions. The addition of a valine residue (RGDV) can further modulate the specificity and affinity of this interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related RGD peptides, with a focus on their interaction with integrin receptors and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging this pathway for therapeutic or research purposes.

The RGD Motif and Integrin Recognition

The RGD tripeptide sequence is the primary recognition motif for a significant portion of the integrin family of transmembrane receptors. Integrins are heterodimeric glycoproteins, consisting of α and β subunits, that mediate cell adhesion to the extracellular matrix (ECM). The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen. The binding of RGD-containing ligands to integrins is a critical event that initiates a cascade of intracellular signals, collectively known as "outside-in" signaling, which dictates cellular behavior such as adhesion, migration, proliferation, differentiation, and apoptosis.[1][2]

The specificity of RGD peptides for different integrin subtypes is influenced by the amino acids flanking the RGD core and the peptide's conformation. Linear RGD peptides often exhibit low affinity and specificity.[1] Cyclization of the peptide, as well as the addition of other amino acid residues like valine, can significantly enhance binding affinity and selectivity for specific integrins, such as αvβ3 and α5β1.[1]

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in the development of targeted therapeutics. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled ligand. The following tables summarize the IC50 values for various RGD peptides, highlighting the impact of sequence and conformation on integrin binding.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |

| RGD Peptide | αvβ3 | 89 | Not specified |

| RGD Peptide | α5β1 | 335 | Not specified |

| RGD Peptide | αvβ5 | 440 | Not specified |

Table 1: Binding affinity of a linear RGD peptide for different integrin subtypes. Data sourced from R&D Systems.[3]

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | U87MG human glioma cells |

| HYNIC-2P-RGD2 | αvβ3 | 52 ± 7 | U87MG human glioma cells |

| HYNIC-3P-RGD2 | αvβ3 | 60 ± 4 | U87MG human glioma cells |

| HYNIC-3G-RGD2 | αvβ3 | 61 ± 2 | U87MG human glioma cells |

| HYNIC-P-RGD2 | αvβ3 | 84 ± 7 | U87MG human glioma cells |

| HYNIC-RGD2 | αvβ3 | 112 ± 21 | U87MG human glioma cells |

| HYNIC-G-RGD | αvβ3 | 358 ± 8 | U87MG human glioma cells |

| HYNIC-P-RGD | αvβ3 | 452 ± 11 | U87MG human glioma cells |

Table 2: Binding affinities of various cyclic RGD peptides for integrin αvβ3. Data sourced from a study on U87MG human glioma cells.[4]

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | U87MG glioma cells |

| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | U87MG glioma cells |

| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | U87MG glioma cells |

| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | U87MG glioma cells |

| DOTA-P-RGD | αvβ3 | 42.1 ± 3.5 | U87MG glioma cells |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG glioma cells |

| DOTA-3P-RGK2 | αvβ3 | 452 ± 11 | U87MG glioma cells |

Table 3: Binding affinities of DOTA-conjugated cyclic RGD peptides for integrin αvβ3. Data sourced from a study on U87MG glioma cells.[4]

Key Signaling Pathways Activated by this compound

The binding of this compound and other RGD peptides to integrins triggers the recruitment and activation of a complex network of intracellular signaling molecules, leading to a variety of cellular responses.

Focal Adhesion Kinase (FAK) and Src Family Kinases

Upon integrin ligation, a key initiating event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions. A central player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK is autophosphorylated upon activation, creating a binding site for Src family kinases. The formation of the FAK-Src complex is a critical node in integrin signaling, leading to the phosphorylation of numerous downstream substrates, including paxillin and p130Cas. This cascade is fundamental for cell migration, spreading, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The FAK-Src complex also serves as a scaffold to activate the Ras-Raf-MEK-ERK (MAPK) pathway. This is a crucial signaling cascade that regulates gene expression and controls cell proliferation, differentiation, and survival. The activation of the MAPK pathway by RGD peptides has been shown to be dependent on the specific integrin engaged and the cellular context. In some neuronal cells, RGD-induced MAPK signaling is rapid and linked to NMDA receptor activity.[1]

References

- 1. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of photodynamically induced apoptosis by an RGD containing peptide - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. ashpublications.org [ashpublications.org]

RGDV Integrin Binding Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a diverse family of heterodimeric cell surface receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions. Their engagement with specific ligands, such as the Arginine-Glycine-Aspartic acid (RGD) motif found in many ECM proteins, triggers a cascade of intracellular signals regulating cell adhesion, migration, proliferation, and survival. The specificity of this interaction is of paramount importance in both physiological and pathological processes, making integrins attractive targets for therapeutic intervention. This technical guide focuses on the binding specificity of the RGDV (Arginine-Glycine-Aspartate-Valine) peptide, a variant of the canonical RGD sequence, to various integrin subtypes. We will delve into the quantitative binding data, detailed experimental protocols for assessing this binding, and the downstream signaling pathways activated upon this compound-integrin engagement.

Data Presentation: this compound and RGD-Analog Peptide-Integrin Binding Affinities

The binding affinity of RGD-containing peptides to different integrin subtypes is a critical determinant of their biological activity. While specific quantitative data for the this compound peptide is limited in the literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various linear and cyclic RGD peptides, providing a comparative landscape of integrin binding selectivity. The data is compiled from comprehensive screening studies and serves as a valuable reference for understanding the structural basis of integrin recognition.[1] It is important to note that the affinity of these peptides can be influenced by their conformation (linear vs. cyclic) and the surrounding amino acid residues.

| Peptide/Compound | Integrin Subtype | IC50 (nM) |

| Linear Peptides | ||

| RGD | αvβ3 | 89 |

| αvβ5 | 167 | |

| α5β1 | 335 | |

| RGDS | αvβ3 | 28 |

| αvβ5 | 240 | |

| α5β1 | 200 | |

| GRGDS | αvβ3 | 20 |

| αvβ5 | 330 | |

| α5β1 | 150 | |

| GRGDSP | αvβ3 | 15 |

| αvβ5 | 450 | |

| α5β1 | 80 | |

| GRGDSPK | αvβ3 | 12.2 |

| αvβ5 | 580 | |

| α5β1 | 34 | |

| Cyclic Peptides | ||

| c(RGDfV) | αvβ3 | 0.61 |

| αvβ5 | 8.4 | |

| α5β1 | 14.9 | |

| c(RGDfK) | αvβ3 | 2.3 |

| αvβ5 | 25 | |

| α5β1 | 200 | |

| Natural Ligand Fragment | ||

| Echistatin | αvβ3 | 0.46 |

| αvβ5 | 1.2 | |

| α5β1 | 0.57 | |

| αIIbβ3 | 0.9 |

Table 1: Comparative IC50 values of RGD-containing peptides for various integrin subtypes. Data extracted from a comprehensive evaluation of integrin ligands.[1]

Experimental Protocols

Accurate determination of this compound-integrin binding affinity and specificity relies on robust and well-defined experimental methodologies. This section provides detailed protocols for three key assays commonly employed in this field.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay measures the direct binding of a ligand to an immobilized integrin receptor in a multi-well plate format.

Materials:

-

High-binding 96-well microtiter plates

-

Purified recombinant integrin protein (e.g., αvβ3, α5β1)

-

This compound peptide (or other test ligands)

-

Biotinylated this compound peptide (for detection)

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline [TBS])

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Dilute the purified integrin protein to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted integrin to each well of the 96-well plate. Incubate overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Competition:

-

For competitive binding, prepare serial dilutions of the unlabeled this compound peptide in binding buffer (e.g., TBS with 1 mM MnCl2).

-

Add 50 µL of the diluted unlabeled this compound peptide to the wells.

-

Immediately add 50 µL of a constant concentration of biotinylated this compound peptide to all wells (the concentration should be at or near its Kd for the integrin).

-

Incubate for 2-3 hours at room temperature with gentle agitation.

-

-

Washing: Aspirate the solution and wash the wells three to five times with wash buffer to remove unbound peptides.

-

Detection:

-

Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells three to five times with wash buffer.

-

-

Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the binding of the unlabeled this compound peptide.

-

Data Analysis: Plot the absorbance against the logarithm of the unlabeled this compound peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Solid-Phase Binding Assay

A flowchart outlining the key steps in a solid-phase integrin binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)

-

Purified recombinant integrin protein

-

This compound peptide

-

Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

-

Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface (e.g., using EDC/NHS for a CM5 chip).

-

Inject the purified integrin protein (ligand) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active groups on the surface (e.g., with ethanolamine).

-

A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without injecting the integrin.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the this compound peptide (analyte) in running buffer.

-

Inject the this compound peptide solutions at a constant flow rate over both the ligand-immobilized and reference flow cells, starting with the lowest concentration.

-

Allow sufficient time for association and dissociation phases to be observed.

-

-

Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and restore the baseline, preparing the surface for the next injection.

-

Data Collection: The SPR instrument records the change in the refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Workflow for Surface Plasmon Resonance (SPR) Analysis

A workflow illustrating the major stages of an SPR experiment for kinetic analysis.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with the this compound peptide, providing a functional readout of integrin binding.

Materials:

-

96-well tissue culture plates

-

This compound peptide

-

Cell line expressing the integrin of interest (e.g., U87MG cells for αvβ3)

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Plate Coating:

-

Dissolve the this compound peptide in a suitable buffer (e.g., PBS) at various concentrations.

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate overnight at 4°C to allow the peptide to adsorb to the well surface.

-

As a negative control, coat wells with a non-adhesive protein like BSA.

-

-

Cell Preparation:

-

Culture the cells to sub-confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.

-

Wash the cells with serum-free medium and resuspend them in serum-free medium containing 0.1% BSA.

-

-

Cell Seeding and Adhesion:

-

Aspirate the coating solution from the plate and wash the wells with PBS.

-

Block non-specific sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells/well) to each well.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification of Adherent Cells:

-

Using Calcein-AM:

-

Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm.

-

-

Using Crystal Violet:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at ~570 nm.

-

-

-

Data Analysis: The fluorescence or absorbance reading is directly proportional to the number of adherent cells. Plot the number of adherent cells against the coating concentration of the this compound peptide.

This compound-Integrin Signaling Pathways

The binding of this compound to integrins initiates a series of intracellular signaling events that are crucial for regulating cellular behavior. This "outside-in" signaling is primarily mediated by the recruitment and activation of various protein kinases and adaptor proteins to the cytoplasmic tails of the integrin β subunits.

Focal Adhesion Kinase (FAK) and Src Family Kinases

A key early event in RGD-mediated integrin signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[2] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[3] The subsequent binding of Src to FAK leads to the full activation of both kinases. The activated FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the assembly of focal adhesions and the regulation of cell migration and survival.[4][5]

FAK/Src Signaling Pathway

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rug.nl [rug.nl]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

The Biological Function of Arginyl-glycyl-aspartyl-valine (RGDV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arginyl-glycyl-aspartyl-valine (RGDV) is a biologically active motif primarily recognized for its role as a competitive inhibitor of integrin-ligand interactions. This technical guide provides an in-depth analysis of the biological functions of this compound, with a particular focus on its interaction with the platelet integrin αIIbβ3. We will explore its potent antithrombotic properties, the underlying signaling mechanisms, and detailed experimental methodologies for its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of hematology, cardiovascular disease, and drug development.

Introduction

The Arginine-Glycine-Aspartate (RGD) sequence was first identified as the cell attachment site in fibronectin. Subsequently, a vast number of integrin-binding proteins containing this motif have been discovered. The this compound tetrapeptide, a variation of this core sequence, has emerged as a subject of significant interest due to its selective inhibitory effects on platelet aggregation and thrombus formation. This guide will delve into the molecular interactions and cellular consequences of this compound engagement with its primary receptor, the platelet integrin αIIbβ3.

This compound and Integrin Binding

This compound functions as a ligand for several integrins, but its most well-characterized interaction is with αIIbβ3, a key receptor in platelet aggregation. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions. The binding of ligands like fibrinogen, which contains RGD sequences, to αIIbβ3 is a critical step in the formation of a platelet plug.

This compound competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing the cross-linking of platelets and subsequent aggregation.[1][2] Studies have indicated that the this compound peptide has a comparable affinity for the αIIbβ3 integrin as the RGD sequence.[3]

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound has been quantified in various experimental settings. The following tables summarize the key quantitative data regarding the effects of this compound on platelet function and thrombus formation.

| Parameter | Value | Integrin | Comments | Reference |

| Binding Affinity (Kd) | Comparable to RGD | αIIbβ3 | While a specific Kd value for this compound is not readily available, its affinity is reported to be similar to that of the RGD peptide for αIIbβ3. | [3] |

| Agonist | IC50 of this compound | Assay | Comments | Reference |

| Collagen | Dose-dependent reduction | In vivo baboon model | This compound infusion decreased platelet and fibrin accumulation on a collagen substrate. | [1] |

| Not Specified | Not explicitly determined for this compound | Light Transmission Aggregometry | RGD-containing peptides are known potent inhibitors of platelet aggregation.[2] | - |

| This compound Concentration (µM) | Platelet Deposition Reduction (%) | Fibrin Deposition Reduction (%) | Flow Condition | Reference |

| 25 | Dose-dependent | Dose-dependent | Intermediate shear | [1] |

| 50 | Dose-dependent | Dose-dependent | Intermediate shear | [1] |

| 100 | >80 | >80 | Intermediate shear | [1] |

| 100 | 85 | No significant reduction | Disturbed flow | [1] |

Experimental Protocols

In Vivo Baboon Thrombosis Model

This protocol describes a method to assess the antithrombotic activity of this compound in a well-established baboon model of thrombosis.

Objective: To measure the effect of this compound on platelet and fibrin deposition in a thrombogenic device.

Materials:

-

Juvenile baboons

-

Thrombogenic device (e.g., tubular segment coated with type I collagen)

-

Femoral arteriovenous shunt

-

Scintillation camera

-

111In-labeled autologous platelets

-

125I-labeled fibrinogen

-

This compound peptide solution

-

Saline (control)

Procedure:

-

Animal Preparation: Anesthetize the baboon and surgically implant a femoral arteriovenous shunt.

-

Radiolabeling: Prepare 111In-labeled autologous platelets and 125I-labeled human fibrinogen.

-

Device Insertion: Incorporate the thrombogenic device into the arteriovenous shunt.

-

This compound Infusion: Infuse this compound solution at desired concentrations (e.g., 25, 50, 100 µM) proximal to the thrombogenic device. A control group should receive a saline infusion.

-

Thrombus Imaging: Use a scintillation camera to image the accumulation of 111In-platelets and 125I-fibrinogen/fibrin on the device over a set period (e.g., 40 minutes).[1]

-

Data Analysis: Quantify the radioactivity to determine the extent of platelet and fibrin deposition. Compare the results from the this compound-treated group to the control group to calculate the percentage of inhibition.

Workflow Diagram:

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol outlines the use of LTA to measure the inhibitory effect of this compound on platelet aggregation in vitro.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.

Materials:

-

Human blood collected in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound peptide solutions of varying concentrations

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette PRP into a cuvette with a stir bar.

-

Add the this compound solution at a specific concentration and incubate for a short period.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

Measure the maximum aggregation for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal aggregation response.

-

Workflow Diagram:

Signaling Pathways

The binding of this compound to integrin αIIbβ3 not only physically obstructs fibrinogen binding but also influences intracellular signaling pathways. This "outside-in" signaling is crucial for various platelet functions.

Upon ligand binding and clustering, αIIbβ3 initiates a signaling cascade that involves the activation of several non-receptor tyrosine kinases. While the direct downstream effects of this compound are primarily inhibitory by preventing the initial ligand binding that triggers these events, understanding the pathway it blocks is essential.

Key signaling molecules activated downstream of αIIbβ3 engagement include:

-

Syk: A tyrosine kinase that is one of the earliest signaling molecules activated upon αIIbβ3 clustering.

-

Phospholipase C (PLC): Activated by Syk, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K): Also activated downstream of αIIbβ3, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for various signaling proteins.

Signaling Pathway Diagram:

Conclusion

Arginyl-glycyl-aspartyl-valine is a potent and selective inhibitor of platelet-dependent thrombus formation. Its primary mechanism of action is the competitive inhibition of fibrinogen binding to the platelet integrin αIIbβ3. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and potential therapeutic application of this compound and related peptides in the management of thrombotic disorders. Further research is warranted to fully elucidate the nuances of its interaction with various integrins and the complete spectrum of its intracellular signaling consequences.

References

- 1. This compound peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence represents a seminal moment in our understanding of cell-matrix interactions. This tripeptide motif, first identified as the key cell attachment ligand in fibronectin, mediates the binding of numerous extracellular matrix (ECM) proteins to a class of cell surface receptors known as integrins. This interaction is fundamental to a vast array of physiological and pathological processes, including cell adhesion, migration, differentiation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the discovery and history of RGD peptides, detailing the key experiments that unveiled their function, the quantitative-binding characteristics of various RGD-based ligands, and the intricate signaling pathways they initiate.

The Genesis of a Discovery: Unraveling Cell Adhesion

The story of RGD peptides begins in the early 1980s with the work of Erkki Ruoslahti and Michael D. Pierschbacher, who were investigating the molecular basis of cell adhesion to the ECM protein fibronectin. Their research culminated in the groundbreaking identification of the RGD sequence as the minimal peptide motif required for this interaction.

Key Historical Experiments

The discovery of the RGD sequence was the result of a series of meticulous experiments designed to pinpoint the cell-binding domain of fibronectin.

One of the pivotal techniques employed was affinity chromatography . In this method, fragments of the fibronectin protein were generated and immobilized on a chromatography column. A solution containing cells was then passed through the column. Fragments that contained the cell-binding site would cause the cells to adhere to the column matrix, while fragments lacking this site would allow the cells to pass through. By progressively narrowing down the size of the fibronectin fragments that retained cell-binding activity, Ruoslahti and Pierschbacher were able to isolate the specific domain responsible for cell attachment.

Following the identification of the cell-binding domain, the researchers synthesized a series of short peptides that mimicked different regions of this domain. These synthetic peptides were then tested for their ability to interfere with cell adhesion to fibronectin-coated surfaces in cell attachment assays . The principle behind these assays was competitive inhibition: if a soluble synthetic peptide contained the recognition sequence, it would bind to the cell surface receptors and prevent the cells from attaching to the immobilized fibronectin. Through this systematic approach, they discovered that the simple tripeptide Arginine-Glycine-Aspartic acid (RGD) was sufficient to inhibit cell adhesion.[1]

Quantitative Analysis of RGD-Integrin Interactions

The affinity of RGD peptides for their integrin receptors is a critical determinant of their biological activity. This binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor. The development of synthetic RGD peptides, including linear and cyclized versions, has allowed for the fine-tuning of this affinity and selectivity for different integrin subtypes.

| Peptide Type | RGD Variant | Target Integrin | IC50 (nM) | Reference |

| Linear | RGD | αvβ3 | 89 | [2] |

| α5β1 | 335 | [2] | ||

| αvβ5 | 440 | [2] | ||

| Cyclic | c(RGDfK) | αvβ3 | 38.5 ± 4.5 | ResearchGate |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | ResearchGate | |

| DOTA-3P-RGD2 | αvβ3 | 1.3 ± 0.3 | ResearchGate | |

| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | ResearchGate | |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 | ResearchGate |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols: The Foundation of RGD Research

The following sections provide detailed methodologies for key experiments that have been instrumental in the study of RGD peptides.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

The ability to chemically synthesize peptides of defined sequences was crucial for the discovery and subsequent development of RGD-based molecules. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Principle: In SPPS, the C-terminal amino acid of the desired peptide is covalently attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of protected amino acids. Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal amine of the growing peptide chain and coupling of the next protected amino acid.

Detailed Methodology:

-

Resin Swelling: The solid support resin (e.g., rink amide resin) is swelled in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in NMP. The resin is then washed thoroughly with NMP to remove the piperidine and the cleaved Fmoc group.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, allowing it to couple to the free N-terminal amine of the growing peptide chain. The resin is again washed to remove excess reagents.

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents to protect sensitive amino acid residues.

-

Purification and Analysis: The crude peptide is precipitated, and purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry.

Cell Adhesion Assay

Cell adhesion assays are fundamental for evaluating the biological activity of RGD peptides and their analogs.

Principle: These assays measure the ability of cells to attach to a substrate coated with an ECM protein or a synthetic peptide. The inhibitory effect of soluble RGD peptides can be quantified by their ability to reduce cell attachment to the coated substrate.

Detailed Methodology:

-

Plate Coating: 96-well microplates are coated with a solution of an ECM protein (e.g., fibronectin) or a synthetic RGD-containing peptide. The plates are incubated to allow the protein/peptide to adsorb to the surface, and then washed to remove any unbound molecules.

-

Cell Preparation: Adherent cells (e.g., fibroblasts, endothelial cells) are detached from their culture flasks using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface receptors. The cells are then washed and resuspended in a serum-free medium.

-

Inhibition Assay: The suspended cells are pre-incubated with varying concentrations of the soluble RGD peptide to be tested.

-

Cell Seeding: The cell-peptide mixture is then added to the coated wells of the 96-well plate. The plate is incubated at 37°C to allow for cell adhesion.

-

Washing: After the incubation period, non-adherent cells are removed by gentle washing with a buffered saline solution.

-

Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent cell viability indicator. The percentage of inhibition is calculated by comparing the number of adherent cells in the presence and absence of the inhibitory peptide.

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

The binding of RGD peptides to integrins is not a passive event; it triggers a cascade of intracellular signals that regulate cell behavior. The following diagrams, generated using the DOT language, illustrate these complex processes.

Experimental Workflow: Discovery of the RGD Sequence

Caption: A flowchart illustrating the key experimental steps that led to the discovery of the RGD sequence.

RGD-Integrin Signaling Pathway

Caption: A simplified diagram of the intracellular signaling cascade initiated by RGD-integrin binding.

Conclusion and Future Directions

The discovery of the RGD sequence fundamentally changed our understanding of cell biology and has had a profound impact on biomedical research and drug development. From their initial identification in fibronectin, RGD peptides have become indispensable tools for studying cell adhesion and have inspired the development of a new class of therapeutics that target integrin-mediated processes. The ongoing development of more potent and selective RGD mimetics, coupled with a deeper understanding of the nuances of integrin signaling, promises to yield novel therapies for a wide range of diseases, including cancer, thrombosis, and inflammatory disorders. The simple yet elegant RGD motif continues to be a powerful example of nature's molecular logic and a testament to the importance of basic scientific inquiry.

References

- 1. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Arginyl-glycyl-aspartyl-valine (RGDV) in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginyl-glycyl-aspartyl-valine (RGDV) tetrapeptide is a key recognition motif found within the extracellular matrix (ECM) protein vitronectin. As a member of the RGD (Arginine-Glycine-Aspartic acid) family of peptides, this compound plays a crucial role in mediating cell adhesion by binding to specific integrin receptors on the cell surface. This interaction is fundamental to numerous physiological and pathological processes, including cell migration, proliferation, differentiation, tissue repair, and tumor metastasis. The specificity of this interaction, dictated by the amino acid sequence flanking the core RGD motif, makes this compound and similar peptides valuable tools in biomedical research and promising candidates for the development of targeted therapeutics and advanced biomaterials. This technical guide provides an in-depth overview of the role of this compound in cell adhesion, including quantitative binding data for related peptides, detailed experimental protocols for studying these interactions, and a summary of the key signaling pathways involved.

This compound and Integrin Binding

The primary cellular receptors for this compound and other RGD-containing ligands are integrins, a family of heterodimeric transmembrane proteins composed of α and β subunits. The specificity of RGD peptide binding is determined by the particular combination of α and β subunits that form the integrin heterodimer. The valine residue in the this compound sequence contributes to this specificity, influencing the peptide's affinity for different integrin subtypes. The interaction between this compound and integrins is a critical event that triggers a cascade of intracellular signals, collectively known as outside-in signaling, which dictates cellular behavior.

Quantitative Analysis of RGD Peptide-Integrin Binding

The binding affinity of RGD peptides to various integrins is a critical parameter in understanding their biological function and therapeutic potential. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its receptor. The following table summarizes the IC50 values for several linear RGD peptides, providing a comparative context for the binding affinity of this compound.

| Peptide | Integrin Subtype | IC50 (nM) |

| GRGDSP | αvβ3 | 12.2 |

| αvβ5 | 167 | |

| α5β1 | 335 | |

| RGDS | αvβ3 | Not specified |

| αvβ5 | Not specified | |

| α5β1 | Not specified | |

| RGD | αvβ3 | 89 |

| αvβ5 | 440 | |

| α5β1 | Not specified |

Experimental Protocols

Solid-Phase Cell Adhesion Assay

This assay is used to determine the ability of cells to adhere to a substrate coated with this compound peptide.

Materials:

-

96-well microtiter plates

-

This compound peptide

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Cells of interest (e.g., endothelial cells, fibroblasts)

-

Trypsin-EDTA

-

Glutaraldehyde

-

Crystal Violet stain

-

Sorenson's buffer (0.1 M sodium citrate, 50% ethanol)

Procedure:

-

Plate Coating:

-

Dissolve this compound peptide in PBS to a final concentration of 10 µg/mL.

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

As a negative control, add 100 µL of 1% BSA in PBS to separate wells.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with PBS to remove any unbound peptide.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and resuspend them in serum-free cell culture medium.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each this compound-coated and control well.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 2.5% glutaraldehyde in PBS to each well and incubate for 20 minutes at room temperature.

-

Wash the wells three times with deionized water.

-

Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubate for 30 minutes at room temperature.

-

Wash the wells extensively with deionized water to remove excess stain.

-

Solubilize the stain by adding 100 µL of Sorenson's buffer to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Competitive Cell Adhesion Inhibition Assay

This assay is used to determine the specificity of cell adhesion to a vitronectin-coated substrate and to quantify the inhibitory potential of this compound.

Materials:

-

All materials from the Solid-Phase Cell Adhesion Assay.

-

Vitronectin.

-

This compound peptide at various concentrations.

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.

-

Wash and block the wells with 1% BSA as described in the previous protocol.

-

-

Cell Preparation and Incubation with Inhibitor:

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound peptide (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a control with no peptide.

-

-

Cell Seeding and Adhesion:

-

Add 100 µL of the cell/peptide mixtures to the vitronectin-coated wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Quantification:

-

Wash, fix, stain, and quantify the adherent cells as described in the previous protocol. The decrease in absorbance with increasing this compound concentration indicates the inhibitory effect of the peptide.

-

Signaling Pathways in this compound-Mediated Cell Adhesion

The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate cell behavior. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to the cell membrane, forming focal adhesions.

Upon this compound binding, integrins cluster and recruit Focal Adhesion Kinase (FAK). This leads to the autophosphorylation of FAK, creating a binding site for the Src-homology 2 (SH2) domain of the Src family of tyrosine kinases. The subsequent activation of the FAK/Src complex results in the phosphorylation of several downstream targets, initiating multiple signaling cascades. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which regulates gene expression and cell cycle progression.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical competitive cell adhesion inhibition assay, as described in the experimental protocols section.

Conclusion

The Arginyl-glycyl-aspartyl-valine (this compound) peptide is a vital component of the molecular machinery governing cell adhesion. Its specific interaction with integrin receptors triggers a complex network of intracellular signals that are fundamental to a wide array of biological processes. A thorough understanding of the quantitative aspects of this compound-integrin binding, coupled with robust experimental protocols, is essential for advancing our knowledge in cell biology and for the development of novel therapeutic strategies. The information and methodologies presented in this guide offer a comprehensive resource for researchers and professionals working in this dynamic field. Further investigation into the specific binding kinetics and signaling pathways of this compound will undoubtedly uncover new opportunities for therapeutic intervention and biomaterial design.

Structural Analysis of the RGDV Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp-Val (RGDV) peptide is a member of the RGD family of peptides, which are crucial recognition motifs for integrins, a class of cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The tetrapeptide this compound has garnered significant interest in the scientific community for its role in inhibiting platelet aggregation and its potential applications in the development of anti-thrombotic agents and targeted drug delivery systems. A thorough understanding of the three-dimensional structure of the this compound peptide is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics with enhanced affinity and selectivity for specific integrin subtypes. This technical guide provides an in-depth overview of the structural analysis of the this compound peptide, detailing the experimental and computational methodologies employed, presenting key quantitative structural data, and illustrating the associated signaling pathways.

I. Structural Determination of the this compound Peptide

The three-dimensional structure of the this compound peptide, both in its free form and when bound to integrin receptors, has been elucidated through a combination of experimental and computational techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides. For this compound and related peptides, NMR studies provide crucial information on the conformational ensemble and the flexibility of the peptide backbone and side chains.

Key Quantitative Data from NMR Studies:

| Parameter | Description | Typical Value/Observation for RGD-like Peptides |

| Dihedral Angles (Φ, Ψ) | Rotational angles of the peptide backbone that define its conformation. | The RGD motif often adopts a turn-like conformation, with specific Φ and Ψ angles that are critical for receptor binding. These angles can vary depending on the flanking residues and the solvent environment. |

| Interproton Distances (NOEs) | Distances between protons within the peptide, derived from Nuclear Overhauser Effect measurements. | Short interproton distances within the RGD motif and between the RGD sequence and flanking residues provide constraints for structure calculation. |

| ³J Coupling Constants | Scalar couplings between adjacent protons, which are related to dihedral angles via the Karplus equation. | These values help to restrain the backbone torsion angles during structural calculations. |

| Optimal Arg-Asp Cβ-Cβ distance | The distance between the beta-carbons of the Arginine and Aspartic acid residues. | For binding to αIIbβ3 integrin, this distance is in the range of 0.75-0.85 nm. For αVβ3 and α5β1 integrins, the optimal distance is at or below 0.67 nm.[1] |

Experimental Protocol: 2D NMR Spectroscopy of this compound Peptide

-

Sample Preparation:

-

Synthesize and purify the this compound peptide to >95% purity using standard solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolve the lyophilized peptide in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate buffer at physiological pH) containing 10% D₂O for the lock signal. The concentration should be in the millimolar range (e.g., 1-5 mM).

-

Adjust the pH of the sample to the desired value (e.g., pH 7.4).

-

-

NMR Data Acquisition:

-

Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K):

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 150-300 ms is typically used.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N-labeled samples are available, this experiment provides information on the backbone amide protons and nitrogens.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific amino acids in the this compound sequence using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.

-

Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation:

-

Use the experimental restraints (NOE distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of low-energy structures that are consistent with the experimental data.

-

Analyze the quality of the calculated structures using validation tools like PROCHECK-NMR.

-

B. X-ray Crystallography